Shp2-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

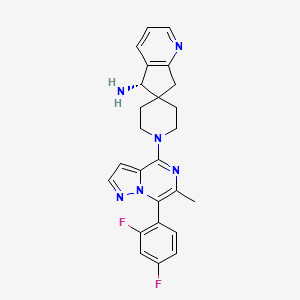

C25H24F2N6 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(5S)-1'-[7-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1 |

InChI Key |

SNLILQPOOHTROO-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C=C(C=C6)F)F |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Shp2-IN-20: A Technical Guide to a Potent and Selective SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target. Its role in mediating cellular proliferation, survival, and differentiation through various signaling pathways, including the RAS-RAF-MEK-ERK cascade, has made it an attractive target for therapeutic intervention. Shp2-IN-20, also identified as compound 193, is a potent inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity, its relevance in glioblastoma research, and detailed, representative experimental protocols for the characterization of selective SHP2 inhibitors. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to equip researchers with the necessary methodologies and context to evaluate this and similar compounds.

Introduction to SHP2 and Its Role in Disease

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is ubiquitously expressed and is crucial for the full activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors like glioblastoma. In the context of glioblastoma, SHP2 has been shown to be a key mediator of oncogenic signaling, making it a compelling target for therapeutic development.

This compound: A Potent SHP2 Inhibitor

This compound (compound 193) has been identified as a highly potent inhibitor of SHP2. While detailed information regarding its chemical structure and selectivity profile is not widely available in peer-reviewed publications, its high potency suggests it is a valuable tool for studying SHP2 biology and a potential starting point for drug discovery efforts.

Quantitative Data

The table below summarizes the known in vitro potency of this compound and provides data for other well-characterized selective SHP2 inhibitors for comparative purposes.

| Compound | Target | IC50 (nM) | Assay Type | Notes |

| This compound (compound 193) | SHP2 | 3 | Biochemical | Potent inhibitor with reported use in glioblastoma research. |

| SHP099 | SHP2 | 70 | Biochemical | A well-characterized allosteric inhibitor. |

| TNO155 | SHP2 | 11 | Biochemical | An allosteric inhibitor currently in clinical trials. |

| RMC-4630 | SHP2 | 58.3 | Biochemical | An allosteric inhibitor. |

| PF-07284892 | SHP2 | 21 | Biochemical | A potent and selective allosteric inhibitor. |

Signaling Pathways and Mechanism of Action

SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway. The diagram below illustrates the central role of SHP2 in this cascade. Selective inhibitors of SHP2 can block this signaling pathway, thereby inhibiting the proliferation and survival of cancer cells that are dependent on it.

Caption: SHP2's role in the RAS/MAPK pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the biochemical and cellular characterization of a selective SHP2 inhibitor like this compound.

In Vitro SHP2 Phosphatase Activity Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein.

Materials:

-

Recombinant human SHP2 protein (catalytic domain or full-length)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM) to each well.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Assay: Inhibition of p-ERK in Glioblastoma Cells

This assay assesses the ability of the inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

-

Glioblastoma cell line (e.g., U87MG, patient-derived glioblastoma stem cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Growth factor (e.g., EGF or FGF)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH

-

Western blotting reagents and equipment

Procedure:

-

Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform Western blotting with antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

-

Determine the IC50 for the inhibition of ERK phosphorylation.

In Vivo Xenograft Model in Glioblastoma

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a mouse xenograft model of glioblastoma.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Glioblastoma cells (e.g., U87MG) or patient-derived xenograft (PDX) cells

-

Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically implant glioblastoma cells into the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a selective SHP2 inhibitor.

Caption: A generalized workflow for the discovery and preclinical development of a SHP2 inhibitor.

Conclusion

This compound is a potent inhibitor of SHP2, a critical oncogenic protein. While detailed public data on this specific compound is limited, the provided methodologies offer a robust framework for its further characterization and for the evaluation of other novel SHP2 inhibitors. The central role of SHP2 in glioblastoma and other cancers underscores the therapeutic potential of selective inhibitors like this compound. Further research is warranted to elucidate its precise mechanism of action, selectivity, and in vivo efficacy to fully assess its potential as a clinical candidate.

Shp2-IN-20: A Potent Inhibitor of the RAS/MAPK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-20, also identified as compound 193, is a potent inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers, making Shp2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in modulating RAS/MAPK signaling, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to Shp2 and the RAS/MAPK Signaling Pathway

The RAS/MAPK pathway is a highly conserved signaling cascade that transduces signals from extracellular growth factors to the nucleus, ultimately regulating gene expression and critical cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS to the cell membrane. This complex facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), converting them to their active, GTP-bound state. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.

Shp2 is a key positive regulator of this pathway, acting upstream of RAS. In its inactive state, Shp2 exists in an autoinhibited conformation. Upon RTK activation, Shp2 is recruited to phosphorylated docking proteins via its SH2 domains. This binding event induces a conformational change that relieves autoinhibition and activates its phosphatase domain. Activated Shp2 is thought to promote RAS activation through multiple mechanisms, including the dephosphorylation of negative regulatory sites on RTKs and scaffolding proteins, and by facilitating the recruitment of the Grb2-SOS complex. Given its crucial role in activating the RAS/MAPK pathway, inhibition of Shp2 presents a promising strategy for the treatment of cancers driven by aberrant RTK signaling and RAS mutations.

This compound: A Potent Shp2 Inhibitor

This compound is a small molecule inhibitor of Shp2. It has been identified as a highly potent compound with significant potential for research in cancers with dysregulated RAS/MAPK signaling, such as glioblastoma.

Mechanism of Action

While the specific binding mode of this compound has not been detailed in publicly available literature, its high potency suggests it is likely a highly specific inhibitor of Shp2's phosphatase activity. The inhibition of Shp2 by small molecules can occur through two primary mechanisms:

-

Catalytic (Orthosteric) Inhibition: These inhibitors bind directly to the active site of the Shp2 phosphatase domain, competing with its natural substrates.

-

Allosteric Inhibition: These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks Shp2 in its inactive, autoinhibited state. This prevents the phosphatase domain from becoming accessible to its substrates.

Based on the development of other potent and selective Shp2 inhibitors, it is plausible that this compound acts as an allosteric inhibitor, a mechanism that often affords greater selectivity over other phosphatases.

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (compound 193) | Shp2 | 3 | Biochemical Assay | [1][2][3][4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Role of this compound in RAS/MAPK Signaling

By inhibiting Shp2, this compound effectively blocks a critical upstream node in the RAS/MAPK pathway. This intervention prevents the activation of RAS and the subsequent downstream phosphorylation cascade. The expected cellular effects of this compound treatment in cancer cells with a dependency on this pathway include a reduction in the levels of phosphorylated ERK (pERK) and an inhibition of cell proliferation.

Signaling Pathway Diagram

The following diagram illustrates the RAS/MAPK signaling pathway and the point of intervention by this compound.

References

Unraveling Noonan Syndrome: A Technical Guide to Utilizing Shp2-IN-20 for the Study of PTPN11 Mutations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for utilizing the hypothetical, yet representative, allosteric inhibitor, Shp2-IN-20, in the investigation of Noonan syndrome-associated PTPN11 mutations. This document outlines the core signaling pathways, presents detailed experimental protocols, and offers a structured approach to data analysis, enabling researchers to effectively probe the biochemical and cellular consequences of pathogenic SHP2 activation and its pharmacological inhibition.

Introduction: Noonan Syndrome and the Role of SHP2

Noonan syndrome (NS) is an autosomal dominant developmental disorder characterized by a range of clinical features, including distinctive facial dysmorphia, congenital heart defects, and short stature.[1][2][3] Approximately 50% of NS cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1][4]

SHP2 is a crucial signaling node, integrating signals from receptor tyrosine kinases (RTKs), cytokine receptors, and integrins to modulate multiple downstream pathways. Its best-characterized role is the positive regulation of the RAS/MAPK (ERK1/2) pathway. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic protein tyrosine phosphatase (PTP) domain. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or scaffolding proteins like Gab1, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.

Noonan syndrome-associated mutations, commonly found at the interface of the N-SH2 and PTP domains, disrupt this autoinhibitory mechanism, leading to a constitutively active enzyme. This results in hyperactivation of the RAS/MAPK pathway, which is a central driver of the disease's pathophysiology. Consequently, SHP2 has emerged as a key therapeutic target for Noonan syndrome and other related disorders, collectively known as RASopathies.

This compound is presented here as a potent and selective allosteric inhibitor designed to stabilize the inactive conformation of SHP2, thereby preventing its activation and downstream signaling. This guide will detail the methodologies to characterize the efficacy of this compound on wild-type and NS-mutant SHP2.

Quantitative Data Presentation

The following tables provide a template for summarizing the key quantitative data for an allosteric SHP2 inhibitor like this compound. The values presented are illustrative and should be experimentally determined.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Conditions |

| IC | e.g., 5 nM | Biochemical assay with purified, activated full-length human SHP2 and DiFMUP substrate. |

| IC | e.g., 8 nM | Biochemical assay with purified, activated full-length mutant SHP2 and DiFMUP substrate. |

| IC | e.g., 12 nM | Biochemical assay with purified, activated full-length mutant SHP2 and DiFMUP substrate. |

| K | e.g., 0.7 µM | Determined by Michaelis-Menten kinetics with varying substrate concentrations. |

| Selectivity (vs. SHP1) | >1000-fold | Comparative biochemical assay against purified SHP1 phosphatase. |

| Selectivity (vs. PTP1B) | >1000-fold | Comparative biochemical assay against purified PTP1B phosphatase. |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | IC |

| pERK Inhibition | HEK293 (expressing PTPN11 D61G) | Western Blot | e.g., 25 nM |

| pERK Inhibition | Noonan Syndrome patient-derived iPSCs | Western Blot | e.g., 30 nM |

| Cellular Target Engagement | K562 cells | Cellular Thermal Shift Assay (CETSA) | e.g., 50 nM |

| Anti-proliferative Activity | Ba/F3 cells (expressing PTPN11 E76K) | Cell Viability Assay (e.g., CellTiter-Glo) | e.g., 40 nM |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

SHP2 Signaling in Noonan Syndrome

Caption: SHP2 signaling pathway in the context of Noonan Syndrome.

Workflow for Biochemical Inhibition Assay

Caption: Workflow for the SHP2 biochemical inhibition assay.

Workflow for Cellular pERK Western Blot

References

- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]

The Allosteric Inhibition of SHP2 by Shp2-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome, as well as in the initiation and progression of numerous human cancers, including leukemia, lung cancer, and breast cancer. This has established SHP2 as a compelling therapeutic target in oncology.

Historically, the development of SHP2 inhibitors has been challenging due to the highly conserved and charged nature of the catalytic active site of protein tyrosine phosphatases. However, the discovery of a novel allosteric binding site has paved the way for the development of highly potent and selective inhibitors. These allosteric inhibitors function by stabilizing the auto-inhibited conformation of SHP2, thereby preventing its activation.

This technical guide provides an in-depth overview of the allosteric inhibition of SHP2, with a specific focus on the potent inhibitor, Shp2-IN-20. We will delve into the quantitative data characterizing this inhibition, detailed experimental protocols for its assessment, and visualizations of the involved signaling pathways.

The Mechanism of Allosteric SHP2 Inhibition

In its basal state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate binding. Upon activation by upstream signals, such as growth factor binding to RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated adaptor proteins like Gab1 and Gab2. This interaction induces a conformational change in SHP2, releasing the auto-inhibition and exposing the catalytic site.

Allosteric inhibitors like this compound and the well-characterized compound SHP099 bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding acts as a "molecular glue," stabilizing the closed, inactive conformation of SHP2. By locking the enzyme in its auto-inhibited state, these inhibitors prevent the conformational changes required for its catalytic activity.

Quantitative Data for SHP2 Allosteric Inhibitors

The potency of allosteric SHP2 inhibitors has been quantified through various biochemical and cellular assays. This compound has been identified as a highly potent SHP2 inhibitor with an IC50 value of 3 nM. The related and extensively studied compound, SHP099, also demonstrates significant potency against wild-type SHP2 and varying efficacy against common cancer-associated mutants.

Table 1: Biochemical Potency of SHP099 Against Wild-Type and Mutant SHP2

| SHP2 Variant | IC50 (µM) |

| Wild-Type | 0.071 |

| D61Y | 1.241 |

| E69K | 0.416 |

| A72V | 1.968 |

| E76K | 2.896 |

Table 2: Cellular Activity of SHP099 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.32 |

| TF-1 | Erythroleukemia | 1.73 |

| KYSE520 | Esophageal Squamous Cell Carcinoma | ~0.25 (p-ERK inhibition) |

| MDA-MB-468 | Breast Cancer | ~0.25 (p-ERK inhibition) |

| PC9 | Non-Small Cell Lung Cancer | 7.536 (24h) |

| PC9GR | Gefitinib-Resistant Non-Small Cell Lung Cancer | 8.900 (24h) |

Table 3: Binding Affinity and Kinetic Parameters of SHP099

| Parameter | Value | Method |

| Kd | 0.073 µM | Isothermal Titration Calorimetry |

Experimental Protocols

Biochemical SHP2 Inhibition Assay (DiFMUP-based)

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against SHP2.

Materials:

-

Recombinant full-length human SHP2 protein

-

This compound or other test compounds

-

Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

-

6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

384-well black, low-volume microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in Assay Buffer.

-

To activate SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.

-

Add 10 µL of the SHP2/IRS-1 peptide mixture to the wells of the 384-well plate.

-

Add 10 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate at a final concentration equal to its Km value for SHP2.

-

Immediately begin kinetic reading on a fluorescence plate reader, collecting data every minute for 30-60 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular p-ERK Western Blot Assay

This protocol details the procedure to assess the effect of SHP2 inhibition on the phosphorylation of its downstream effector, ERK, in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520, MDA-MB-468)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with various concentrations of the SHP2 inhibitor or DMSO (vehicle control) for 2 hours.

-

Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes.

-

Wash the cells twice with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizing the SHP2 Signaling Pathway and Inhibition

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, initiated by the activation of a Receptor Tyrosine Kinase (RTK).

Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK signaling.

Mechanism of Allosteric Inhibition by this compound

This diagram illustrates how this compound locks SHP2 in its inactive conformation, preventing downstream signaling.

Caption: Allosteric inhibition of SHP2 by this compound.

Experimental Workflow for SHP2 Inhibitor Evaluation

The following workflow outlines the key steps in the preclinical evaluation of a novel SHP2 allosteric inhibitor.

References

- 1. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

Shp2-IN-20: A Technical Guide to its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the novel SHP2 inhibitor, Shp2-IN-20, and its effects on cancer cell proliferation, with a particular focus on glioblastoma. This compound, a potent pyrazolopyrazine-based inhibitor, has demonstrated significant anti-proliferative activity by targeting the SHP2 phosphatase, a critical node in oncogenic signaling pathways. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in a multitude of human cancers, driving cell proliferation, survival, and differentiation. The established role of SHP2 as a proto-oncogene has made it a compelling target for therapeutic intervention.

This compound (also known as compound 193) is a novel, potent, and selective inhibitor of SHP2. This guide will delve into the technical details of its action and the experimental evidence supporting its potential as an anti-cancer agent.

Mechanism of Action: Targeting the SHP2-RAS-ERK Signaling Axis

This compound exerts its anti-proliferative effects by inhibiting the phosphatase activity of SHP2. This inhibition disrupts the SHP2-mediated dephosphorylation of key signaling molecules, leading to the downregulation of the RAS-ERK pathway.

Signaling Pathway

The canonical pathway involves the activation of RTKs by growth factors, leading to the recruitment and activation of SHP2. Activated SHP2 then dephosphorylates downstream targets, including GAB1/2 and RAS GTPase-activating proteins (GAPs), which ultimately leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation. This compound's inhibition of SHP2 blocks this cascade, resulting in decreased p-ERK levels and a subsequent halt in cell cycle progression.

Diagram 1: Simplified SHP2-RAS-ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent inhibition of SHP2 and significant anti-proliferative effects in cancer cell lines, particularly in glioblastoma.

| Compound | Target | IC50 (nM) | Cancer Type | Reference |

| This compound | SHP2 | 3 | Glioblastoma | [1] |

Table 1: In vitro inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Diagram 2: Workflow for a typical cell viability assay to determine IC50 values.

Methodology:

-

Cell Seeding: Cancer cells (e.g., glioblastoma cell lines) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in fresh media. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® (Promega). The reagent is added to each well, and after a brief incubation to lyse the cells and stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to generate dose-response curves and calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for p-ERK

This protocol is used to assess the effect of this compound on the phosphorylation status of ERK, a key downstream effector of the SHP2 pathway.

Diagram 3: General workflow for Western blot analysis of p-ERK levels.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK and a loading control (e.g., GAPDH or β-actin).

-

Analysis: Band intensities are quantified using densitometry software.

In Vivo Studies

While specific in vivo data for this compound is not yet widely published, a typical experimental design to evaluate its anti-tumor efficacy in a glioblastoma xenograft model is outlined below.

Orthotopic Glioblastoma Xenograft Model

Diagram 4: Experimental workflow for an in vivo orthotopic glioblastoma xenograft study.

Methodology:

-

Cell Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).

-

Tumor Monitoring: Tumor growth is monitored non-invasively, for example, by bioluminescence imaging if the cells are engineered to express luciferase.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor volume is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the in vivo target engagement of this compound by measuring p-ERK levels via western blot or immunohistochemistry.

Conclusion

This compound is a potent and selective inhibitor of the SHP2 phosphatase with demonstrated anti-proliferative activity in cancer cells, particularly glioblastoma. Its mechanism of action involves the targeted disruption of the SHP2-RAS-ERK signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other SHP2 inhibitors as potential cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of a Representative SHP2 Inhibitor

Note: As comprehensive public information regarding a specific molecule designated "Shp2-IN-20" is not available, this guide will focus on a well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099 , to illustrate the principles of discovery and characterization for this class of molecules. The data and methodologies presented are representative of the process for evaluating such an inhibitor.

Introduction to SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is fundamental for cell proliferation, differentiation, and survival.[3][4][5] In its basal state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain. Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or scaffold proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, particularly juvenile myelomonocytic leukemia (JMML). Furthermore, aberrant SHP2 activation is implicated in the progression of many solid tumors, often by mediating resistance to targeted therapies. This central role in oncogenic signaling has made SHP2 an attractive target for cancer drug discovery.

Discovery of Allosteric SHP2 Inhibitors

The development of SHP2 inhibitors was historically challenging due to the highly conserved and positively charged nature of the catalytic active site of protein tyrosine phosphatases, making it difficult to achieve selectivity. A breakthrough came with the discovery of an allosteric binding pocket, a "tunnel" located at the interface of the N-SH2, C-SH2, and PTP domains. Molecules that bind to this site act as "molecular glue," stabilizing the autoinhibited conformation of SHP2. This mechanism prevents the activation of SHP2 without competing with the substrate at the active site, leading to high potency and selectivity. SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor identified through this approach.

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative allosteric SHP2 inhibitor, SHP099.

Table 1: In Vitro Biochemical Potency

| Assay Type | Target | IC50 (nM) | Notes |

| Phosphatase Activity Assay | SHP2 (full-length) | 71 | Measured using a di-phosphorylated peptide substrate (e.g., 2P-IRS-1) to ensure activation. |

| Phosphatase Activity Assay | SHP2 (PTP domain only) | >100,000 | Demonstrates lack of activity against the isolated catalytic domain, confirming an allosteric mechanism. |

| Selectivity Panel | SHP1 | >100,000 | Demonstrates high selectivity over the closely related phosphatase SHP1. |

| Selectivity Panel | Other PTPs | >100,000 | Broad selectivity against a panel of other protein tyrosine phosphatases. |

Table 2: Cellular Activity

| Cell Line | Assay Type | Endpoint | EC50 (nM) |

| KYSE-520 (Esophageal Cancer) | p-ERK Inhibition | Western Blot | 230 |

| MV-4-11 (AML) | Anti-proliferation | Cell Viability | 150 |

| MOLM-13 (AML) | Anti-proliferation | Cell Viability | 180 |

| Kasumi-1 (AML) | Anti-proliferation | Cell Viability | 250 |

Table 3: In Vivo Pharmacodynamic and Efficacy Data (KYSE-520 Xenograft Model)

| Parameter | Value | Units | Conditions |

| Tumor Growth Inhibition | >90 | % | 100 mg/kg, daily oral gavage |

| p-ERK Modulation in Tumor | ~80 | % reduction | 2 hours post-dose |

Signaling Pathways and Experimental Workflows

SHP2 Signaling and Mechanism of Inhibition

The following diagram illustrates the canonical RAS/MAPK signaling pathway mediated by SHP2 and the mechanism of action for an allosteric inhibitor like SHP099.

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Structural Basis of Allosteric SHP2 Inhibition

A note on the topic: Publicly available scientific literature and databases do not contain specific information on a compound designated "Shp2-IN-20". Therefore, this technical guide will focus on the pioneering and well-characterized allosteric SHP2 inhibitor, SHP099 , as a representative example to elucidate the structural basis of binding and inhibition of the SHP2 protein. The principles and methodologies described herein are broadly applicable to the study of other allosteric SHP2 inhibitors.

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, among others, and is involved in regulating cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[3]

Structurally, SHP2 is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) catalytic domain. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain binds to the PTP domain, blocking the active site and preventing substrate access. Activation of SHP2 occurs upon binding of its SH2 domains to phosphotyrosine motifs on receptor tyrosine kinases or scaffolding proteins, which induces a conformational change that relieves the auto-inhibition and opens the catalytic site.

The development of allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 represents a promising therapeutic strategy. SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2. It binds to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" to lock SHP2 in its inactive state. This guide provides a detailed overview of the structural basis of SHP099 binding to SHP2, including quantitative binding data and the experimental protocols used for its characterization.

SHP2 Signaling Pathway and Mechanism of Allosteric Inhibition

SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade. Upon activation by growth factors, SHP2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or adaptor proteins. This recruitment leads to a conformational change in SHP2, exposing its catalytic site and allowing it to dephosphorylate downstream substrates, ultimately leading to the activation of RAS and the MAPK cascade. Allosteric inhibitors like SHP099 prevent this activation by stabilizing the closed, auto-inhibited conformation of SHP2.

Structural Basis of SHP099 Binding to SHP2

The co-crystal structure of SHP099 in complex with SHP2 (PDB ID: 5EHR) reveals the precise binding mode of this allosteric inhibitor. SHP099 sits (B43327) in a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation.

Key Interacting Residues:

The binding of SHP099 to SHP2 is mediated by a network of hydrogen bonds and hydrophobic interactions. Key residues from all three domains contribute to the binding affinity.

| Domain | Interacting Residues with SHP099 |

| N-SH2 | Arg111 |

| C-SH2 | Thr108, Glu110, Phe113 |

| PTP | Thr253, Glu250, Leu254, Gln257, Pro491, Gln495 |

Table 1: Key amino acid residues of SHP2 involved in the interaction with SHP099. Data compiled from structural analysis.

The dichlorophenyl moiety of SHP099 occupies a hydrophobic pocket within the PTP domain, while other parts of the molecule form hydrogen bonds with residues in the N-SH2 and C-SH2 domains. This tripartite interaction is crucial for its "molecular glue" mechanism of action.

Quantitative Binding Data

The binding affinity of SHP099 for SHP2 has been determined using various biochemical and biophysical assays. The potency of SHP099 is significantly higher for the wild-type (WT) enzyme compared to some of the oncogenic mutants, which often destabilize the auto-inhibited conformation.

| Assay Type | SHP2 Variant | Binding Affinity | Reference |

| Enzymatic Assay (IC50) | SHP2-WT | 70 nM | |

| Enzymatic Assay (IC50) | SHP2-E76K | ~10 µM | |

| Isothermal Titration Calorimetry (KD) | SHP2-WT | 150 nM | |

| Cellular Thermal Shift Assay (EC50) | SHP2-WT | 4.2 µM | |

| Surface Plasmon Resonance (SPR) | SHP2-WT | Not specified |

Table 2: Quantitative binding data for SHP099 with wild-type and mutant SHP2.

Experimental Protocols

The characterization of the SHP099-SHP2 interaction has relied on several key experimental techniques. Below are detailed methodologies for these experiments.

X-ray Crystallography of the SHP2-SHP099 Complex

This technique provides a high-resolution three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode.

Detailed Methodology:

-

Protein Expression and Purification: Full-length SHP2 is expressed, typically in E. coli, and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified SHP2 protein is crystallized using vapor diffusion methods. For the SHP2-SHP099 complex, apo-SHP2 crystals are grown first.

-

Ligand Soaking: The apo-SHP2 crystals are transferred to a solution containing the inhibitor SHP099 to allow the compound to diffuse into the crystal and bind to the protein.

-

Cryoprotection and Data Collection: The crystals are then transferred to a cryoprotectant solution containing the inhibitor and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The diffraction data are processed, and the structure of the SHP2-SHP099 complex is solved by molecular replacement using the apo-SHP2 structure as a model and subsequently refined.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

References

An In-Depth Technical Guide to SHP099: A Chemical Probe for SHP2 Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-validated target in oncology. This technical guide provides a comprehensive overview of SHP099, a pioneering allosteric inhibitor of SHP2, for its use as a chemical probe to investigate SHP2 function. This document details SHP099's biochemical and cellular activity, provides step-by-step experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to SHP2 and the Chemical Probe SHP099

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. It is involved in regulating cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in several human diseases, including Noonan syndrome and various cancers.

SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][2] It functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its auto-inhibited conformation.[2] This unique mechanism of action provides high selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[2][3] This guide will focus on SHP099 as a well-characterized chemical probe to explore SHP2's role in cellular processes.

Quantitative Data for SHP099

The following tables summarize the key quantitative data for SHP099 from various biochemical and cellular assays.

Table 1: Biochemical Activity of SHP099

| Parameter | Target | Value | Conditions | Reference(s) |

| IC₅₀ | SHP2 (wild-type) | 71 nM | Cell-free enzymatic assay | |

| IC₅₀ | SHP2 (wild-type) | 0.690 µM | In the absence of activating phosphopeptide | |

| IC₅₀ | SHP2 (wild-type) | 0.13 µM | In the presence of 1 µM GAB1 phosphopeptide | |

| IC₅₀ | SHP2 (E76K mutant) | 2.896 µM | - | |

| IC₅₀ | SHP2 (D61Y mutant) | 1.241 µM | - | |

| IC₅₀ | SHP2 (A72V mutant) | 1.968 µM | - | |

| IC₅₀ | SHP2 (E69K mutant) | 0.416 µM | - |

Table 2: Cellular Activity of SHP099

| Assay | Cell Line | Value | Conditions | Reference(s) |

| p-ERK Inhibition IC₅₀ | KYSE520 | ~0.25 µM | 2-hour treatment | |

| p-ERK Inhibition IC₅₀ | MDA-MB-468 | ~0.25 µM | 2-hour treatment | |

| Cell Proliferation IC₅₀ | KYSE520 | 1.4 µM | - | |

| Cell Proliferation IC₅₀ | MV4-11 | 0.32 µM | - | |

| Cell Proliferation IC₅₀ | TF-1 | 1.73 µM | - | |

| CETSA EC₅₀ | SHP2-WT | 55.0 °C (Optimized Temp) | Isothermal dose-response |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of SHP099

| Parameter | Species | Value | Conditions | Reference(s) |

| Oral Bioavailability (F) | Mouse | 46% | 5 mg/kg PO | |

| Tumor Growth Inhibition | Mouse (KYSE520 xenograft) | 19% | 10 mg/kg daily | |

| Tumor Growth Inhibition | Mouse (KYSE520 xenograft) | 61% | 30 mg/kg daily | |

| Tumor Growth Inhibition | Mouse (KYSE520 xenograft) | Tumor stasis | 100 mg/kg daily |

Signaling Pathways and Mechanisms

The following diagrams illustrate the SHP2 signaling pathway and the mechanism of action of SHP099.

References

Preliminary In Vitro Evaluation of Shp2-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Shp2-IN-20, a potent inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2). This document details the available biochemical data, experimental methodologies, and relevant signaling pathways to support further research and development of this compound.

Introduction to Shp2 and this compound

Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK cascade. Dysregulation of Shp2 activity is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention. This compound, also identified as compound 193, is a novel pyrazolopyrazine-based allosteric inhibitor of Shp2.

Quantitative In Vitro Data

The primary in vitro efficacy of this compound has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Shp2 | Biochemical Phosphatase Assay | 3[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments relevant to the evaluation of Shp2 inhibitors like this compound. While the specific protocol for the determination of the 3 nM IC50 for this compound is detailed in patent literature, the following represents a standard and widely accepted method for such a determination.

Shp2 Biochemical Phosphatase Assay

This assay quantifies the enzymatic activity of Shp2 and the inhibitory potential of test compounds.

Materials:

-

Recombinant human Shp2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of Shp2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at time 0 and then kinetically every 5 minutes for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular context.

Materials:

-

Cancer cell line expressing Shp2 (e.g., KYSE-520)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Anti-Shp2 primary antibody, HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Shp2 in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Shp2 signaling pathway and a typical experimental workflow for evaluating Shp2 inhibitors.

Caption: Shp2 activation downstream of RTKs and its role in the RAS-MAPK pathway.

Caption: A typical workflow for the in vitro characterization of a Shp2 inhibitor.

Conclusion

This compound is a highly potent inhibitor of Shp2 with a reported IC50 in the low nanomolar range. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the in vitro and in vivo efficacy of this compound. Future studies should focus on comprehensive cellular characterization, including its effects on downstream signaling pathways and cancer cell proliferation, to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Shp2-IN-20 in In Vitro Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2][3] It is a key mediator of receptor tyrosine kinase (RTK)-driven signaling, promoting cell survival and proliferation.[1][4] Aberrant Shp2 activity is implicated in the development and progression of many cancers, making it a compelling target for therapeutic intervention. Shp2-IN-20 is a potent and selective allosteric inhibitor of Shp2, targeting the inactive conformation of the enzyme and preventing its activation. These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

Under basal conditions, Shp2 exists in an autoinhibited state where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon stimulation by growth factors, Shp2 is recruited to phosphorylated receptors or adaptor proteins via its SH2 domains, leading to a conformational change that relieves autoinhibition and activates the phosphatase. Allosteric inhibitors like this compound bind to a pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive state, stabilizing this conformation and preventing the conformational changes required for activation.

Data Presentation

The inhibitory activity of this compound can be quantified using various in vitro assays. The following table summarizes typical quantitative data obtained for a potent Shp2 inhibitor.

| Parameter | This compound | Control Inhibitor (e.g., SHP099) | Assay Conditions |

| Biochemical IC50 (nM) | e.g., 50 | e.g., 70 | Recombinant full-length WT SHP2, DiFMUP substrate |

| Cellular IC50 (nM) | e.g., 150 | e.g., 200 | pERK1/2 inhibition in a relevant cell line (e.g., KYSE-520) |

| Binding Affinity (Kd, nM) | e.g., 25 | e.g., 30 | Isothermal Titration Calorimetry (ITC) |

| Selectivity (vs. SHP1) | e.g., >200-fold | e.g., >200-fold | Biochemical IC50 against recombinant SHP1 |

Note: The data presented in this table are representative examples and may not reflect the actual values for this compound.

Experimental Protocols

In Vitro Biochemical SHP2 Phosphatase Activity Assay

This protocol describes a fluorescence-based assay to determine the IC50 of this compound against recombinant SHP2. The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant full-length wild-type SHP2 protein

-

DiFMUP substrate (e.g., from Invitrogen)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

SHP2-activating peptide: dually phosphorylated IRS-1 peptide.

-

This compound and control inhibitors (e.g., SHP099)

-

384-well black plates

-

Plate reader capable of fluorescence detection (Excitation: 358 nm, Emission: 450 nm)

Procedure:

-

Prepare SHP2 Enzyme Solution:

-

Dilute recombinant SHP2 to a working concentration of 0.625 nM in Assay Buffer.

-

To activate the full-length SHP2, add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM and incubate for 20 minutes at room temperature.

-

-

Prepare Compound Dilutions:

-

Prepare a serial dilution of this compound and control inhibitors in DMSO.

-

Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature.

-

-

Initiate the Reaction:

-

Prepare a 5x DiFMUP substrate solution in Assay Buffer. The final concentration of DiFMUP should be at its Km value for SHP2 (typically around 20-60 µM).

-

Add 5 µL of the DiFMUP solution to each well to initiate the reaction. The total reaction volume is 25 µL.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity at 358 nm (excitation) and 450 nm (emission) over a period of 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Materials:

-

HEK293T cells

-

Expression plasmid for ePL-tagged SHP2

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer

-

Reagents for chemiluminescence detection (e.g., DiscoverX InCell Pulse kit)

-

PCR thermal cycler

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate growth medium.

-

Transiently transfect the cells with the ePL-SHP2 expression plasmid.

-

-

Compound Treatment:

-

Harvest the transfected cells and resuspend them in the assay medium.

-

Dispense the cell suspension into a 384-well plate.

-

Add this compound at various concentrations to the wells and incubate for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Place the plate in a PCR thermal cycler and apply a temperature gradient (e.g., 38-68°C) for a defined period (e.g., 3 minutes) to induce thermal denaturation of proteins.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's protocol for the detection kit.

-

Add the detection reagents, which will generate a chemiluminescent signal based on the amount of soluble (non-denatured) ePL-SHP2.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescence using a plate reader.

-

Plot the luminescence signal against the temperature to generate a melting curve.

-

The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

-

For isothermal dose-response experiments, apply a fixed temperature near the Tm of SHP2 and vary the compound concentration. Plot the signal against the compound concentration to determine the EC50 of thermal stabilization.

-

The protocols described provide a framework for the in vitro and cellular characterization of the SHP2 inhibitor, this compound. The biochemical assay allows for the precise determination of its inhibitory potency, while the cellular thermal shift assay confirms target engagement in a more physiologically relevant context. These methods are essential for the preclinical evaluation and development of novel SHP2 inhibitors for therapeutic applications.

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]

Application Notes and Protocols for Shp2-IN-20 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways.[1][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors. Consequently, SHP2 has emerged as a promising therapeutic target in oncology.

Shp2-IN-20 is a potent and selective allosteric inhibitor of SHP2. It binds to a tunnel-like allosteric pocket, stabilizing SHP2 in an auto-inhibited conformation. This mode of action prevents the interaction of SHP2 with its upstream activators and downstream substrates, thereby blocking signal transduction. These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to investigate its biological effects and therapeutic potential.

Mechanism of Action: SHP2 Signaling Pathways

SHP2 acts as a central node in multiple signaling cascades initiated by growth factors and cytokines. Upon receptor activation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or associated scaffolding proteins like Gab1/2. This recruitment leads to a conformational change that relieves its auto-inhibition and activates its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which paradoxically often leads to the positive regulation of signaling pathways, most notably the RAS-MAPK cascade.

Quantitative Data: Potency of SHP2 Inhibitors

The following table summarizes the in vitro potency (IC50) of various SHP2 inhibitors against wild-type SHP2 and their anti-proliferative effects in different cancer cell lines. Note that specific IC50 values for this compound should be determined empirically. The data presented here for other inhibitors serves as a reference for the expected potency range.

| Inhibitor | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |

| SHP099 | SHP2 (WT) | 70 | KYSE-520 (Esophageal) | 0.25 | |

| M-NFS-60 (Myeloid) | 0.08 | ||||

| RMC-4550 | SHP2 (WT) | 0.58 | NCI-H358 (Lung) | 0.02 | |

| SNU-638 (Gastric) | 0.03 | ||||

| TNO155 | SHP2 (WT) | 3.0 | FaDu (Head and Neck) | 0.1 | |

| IACS-13909 | SHP2 (WT) | 1.2 | NCI-H1975 (Lung) | 0.5 | |

| Compound 11a-1 | SHP2 (WT) | 200 | MDA-MB-468 (Breast) | ~1 |

Note: IC50 values can vary depending on the specific assay conditions, cell type, and experimental setup.

Experimental Protocols

Cell Proliferation Assay (MTT/XTT or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell growth.

Materials:

-

Target cancer cell line

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT, XTT, or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

Reagent Addition: Add 10-20 µL of MTT, XTT, or CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, add 100 µL of solubilization solution to each well and incubate overnight.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/APC and Propidium Iodide (PI) or 7-AAD staining kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC/APC and 5 µL of PI/7-AAD.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis of SHP2 Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of proteins within the SHP2 signaling cascade upon treatment with this compound.

Materials:

-

Target cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. For pathway analysis, a short treatment time (e.g., 2-6 hours) after growth factor stimulation might be necessary. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound is a valuable tool for investigating the role of SHP2 in cellular signaling and disease. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on cell proliferation, apoptosis, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cell-Specific Role of SHP2 in Regulating Bone Homeostasis and Regeneration Niches - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Shp2-IN-20 Dose-Response in Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth, differentiation, and survival.[4] Dysregulation of SHP2 activity, often due to gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers.[1] As a result, SHP2 has emerged as a promising therapeutic target in oncology.

Shp2-IN-20 is a potent and selective allosteric inhibitor of SHP2. Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mode of inhibition offers high selectivity over other protein tyrosine phosphatases. This application note provides a summary of the dose-response effects of representative SHP2 inhibitors in various cancer cell lines and detailed protocols for assessing their anti-proliferative activity.

Disclaimer: Publicly available dose-response data specifically for this compound is limited. The data presented in this document is based on well-characterized, structurally similar allosteric SHP2 inhibitors such as SHP099, RMC-4550, and PF-07284892, and should be considered representative of the compound class.

Data Presentation

The anti-proliferative activity of SHP2 inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines. The tables below summarize the IC50 values for representative SHP2 inhibitors in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of SHP099 and RMC-4550 in Multiple Myeloma Cell Lines

| Cell Line | SHP099 IC50 (µM) | RMC-4550 IC50 (µM) |

| RPMI-8226 | ~15 | ~10 |

| NCI-H929 | ~20 | ~15 |

Data is estimated from graphical representations in the cited literature and represents the concentration required to inhibit cell proliferation by 50% after a 48-hour treatment.

Table 2: Biochemical and Cellular Inhibition by PF-07284892

| Assay Type | Target | IC50 (nM) |

| Biochemical Activity | SHP2 | 21 |

| Cellular pERK Inhibition | Various Cell Lines | Low nM |

PF-07284892 demonstrates potent inhibition of SHP2 enzymatic activity and downstream signaling.

Signaling Pathway

SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment relieves the autoinhibition of SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival. Allosteric SHP2 inhibitors, like this compound, bind to a pocket that stabilizes the auto-inhibited conformation of SHP2, thereby preventing its activation and downstream signaling.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is used to determine the dose-response effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-